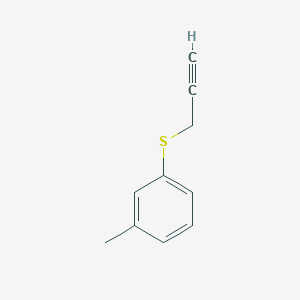

3-Methyl-1-prop-2-ynylthiobenzene

Cat. No. B8509278

M. Wt: 162.25 g/mol

InChI Key: HPBWEGYTQZGKLD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06884896B2

Procedure details

A condenser, an internal thermometer, a mechanical stirrer and a dropping funnel were attached to a 5-L three-neck flask. Into the flask, were introduced 673 g of potassium carbonate and 1500 mL of methyl ethyl ketone. Into the dropping funnel, were introduced 500 g of m-toluenethiol and 200 mL of methyl ethyl ketone. Both were dropped in 10 minutes. The resulting mixture was intactly stirred at room temperature for 1 hour. The internal temperature was raised to 28° C. The three-neck flask was dipped in a water bath. Into the dropping funnel, were introduced 333 mL of propargyl bromide and 300 mL of methyl ethyl ketone. The dropping was then started. The dropping was carried out for 20 minutes while maintaining the internal temperature at about 55 to 65° C. by controlling the dropping. The stirring was intactly carried out under the water bath for 50 minutes. The resulting suspension of the reaction system was then directly filtered through a Buchner funnel, and the vessel and solids were washed with 900 mL of ethyl acetate. The obtained filtrate was subsequently vacuum concentrated. Further, 1500 mL of ethyl acetate, 2 L of water and 100 mL of 1 N HCl were added to separate an organic layer from an aqueous layer. The aqueous layer was extracted with 500 mL of ethyl acetate twice. The extract was washed with 1000 mL of a saturated brine twice and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated to provide 601.14 g of a crude substance (yield 92%, purity 88%). Only 300 g of the crude substance was distilled to obtain 239.68 g of 3-methyl-1-prop-2-ynylthiobenzene at 100 to 102° C./7 mmHg (recovery ratio 80%, purity>98%).

Yield

92%

Identifiers

|

REACTION_CXSMILES

|

C(=O)([O-])[O-].[K+].[K+].[CH2:7]([C:9](C)=O)[CH3:8].[C:12]1([CH3:19])[CH:17]=[CH:16][CH:15]=[C:14]([SH:18])[CH:13]=1.C(Br)C#C>O>[CH3:19][C:12]1[CH:13]=[C:14]([S:18][CH2:9][C:7]#[CH:8])[CH:15]=[CH:16][CH:17]=1 |f:0.1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

673 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

1500 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC=C1)S)C

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(=O)C

|

Step Three

|

Name

|

|

|

Quantity

|

333 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C#C)Br

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture was intactly stirred at room temperature for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A condenser, an internal thermometer, a mechanical stirrer and a dropping funnel were attached to a 5-L three-neck flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Both were dropped in 10 minutes

|

|

Duration

|

10 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The internal temperature was raised to 28° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The three-neck flask was dipped in a water bath

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The dropping was carried out for 20 minutes

|

|

Duration

|

20 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the internal temperature at about 55 to 65° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting suspension of the reaction system

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was then directly filtered through a Buchner funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

the vessel and solids were washed with 900 mL of ethyl acetate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Further, 1500 mL of ethyl acetate, 2 L of water and 100 mL of 1 N HCl were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate an organic layer from an aqueous layer

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with 500 mL of ethyl acetate twice

|

WASH

|

Type

|

WASH

|

|

Details

|

The extract was washed with 1000 mL of a saturated brine twice

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide 601.14 g of a crude substance (yield 92%, purity 88%)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Only 300 g of the crude substance was distilled

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C=C(C=CC1)SCC#C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 239.68 g | |

| YIELD: PERCENTYIELD | 92% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |